molecular formula C4H12AlNa B095791 Sodium diethyldihydroaluminate CAS No. 17836-88-3

Sodium diethyldihydroaluminate

Cat. No.: B095791
CAS No.: 17836-88-3
M. Wt: 110.11 g/mol
InChI Key: IHDCPKOFXPTMDE-UHFFFAOYSA-N
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Description

Sodium diethyldihydroaluminate (SDDA), with the molecular formula C₄H₁₂AlNa⁻ (CAS 17836-88-3), is an organoaluminum reducing agent containing two ethyl groups and two hydride ions bonded to aluminum . It is commonly used in organic synthesis for selective reductions under mild conditions. SDDA’s structure—comprising a sodium counterion and a diethyldihydroaluminate anion—confers unique solubility in organic solvents like tetrahydrofuran (THF) and toluene, enhancing its utility in reactions requiring non-polar media .

SDDA is notable for its ability to reduce a wide range of functional groups, including aldehydes, ketones, esters, and epoxides, while exhibiting selectivity in reactions such as the reduction of tertiary amides to aldehydes (>90% yield) . Its reactivity profile is distinct from traditional hydrides like lithium aluminum hydride (LAH), as SDDA avoids over-reduction in certain cases due to steric and electronic effects from its ethyl ligands .

Properties

CAS No.

17836-88-3

Molecular Formula

C4H12AlNa

Molecular Weight

110.11 g/mol

IUPAC Name

aluminum;sodium;ethane;hydride

InChI

InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1

InChI Key

IHDCPKOFXPTMDE-UHFFFAOYSA-N

SMILES

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3]

Canonical SMILES

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3]

Other CAS No.

1767-40-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

NaH+(C2H5)2AlClNaAl(C2H5)2H2+NaCl\text{NaH} + \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} \rightarrow \text{NaAl(C}_2\text{H}_5\text{)}_2\text{H}_2 + \text{NaCl} NaH+(C2​H5​)2​AlCl→NaAl(C2​H5​)2​H2​+NaCl

Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .

Common Reagents and Conditions:

    Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.

    Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.

Major Products Formed:

Scientific Research Applications

Sodium diethyldihydroaluminate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Aluminum Hydride (LAH)

  • Reactivity : LAH is a stronger, more general-purpose reducing agent, capable of reducing esters, amides, and nitriles. However, it lacks selectivity and often requires strict anhydrous conditions .
  • Comparison :
    • SDDA reduces tertiary amides to aldehydes (e.g., 90% yield for benzamide → benzaldehyde), while LAH typically reduces amides further to amines .
    • SDDA’s ethyl groups moderate its reactivity, making it less prone to vigorous exothermic reactions compared to LAH .

Diisobutylaluminum Hydride (DIBAH)

  • Structure: DIBAH ([(CH₂CH(CH₃)₂)₂AlH]) is a sterically hindered organoaluminum hydride.
  • Reactivity : DIBAH selectively reduces esters to alcohols and ketones to secondary alcohols but struggles with tertiary amides.
  • Comparison :
    • SDDA reduces tertiary amides to aldehydes efficiently (>90% yield), whereas DIBAH achieves only partial reduction under similar conditions .
    • Both reagents reduce epoxides to alcohols, but SDDA’s higher hydride content allows stoichiometric flexibility .

Sodium Aluminum Hydride (NaAlH₄)

  • Structure: NaAlH₄ is an inorganic hydride with four hydride ions bound to aluminum.
  • Comparison :
    • SDDA’s organic ligands improve solubility in THF/toluene, enabling broader synthetic applications.
    • NaAlH₄ decomposes rapidly in water, whereas SDDA reacts more controllably, releasing hydrogen gradually .

Sodium Aluminate (NaAlO₂)

  • Structure : A sodium salt of aluminate with the formula AlNaO₂, lacking hydride ions .
  • Reactivity : Used in water treatment and as a catalyst precursor, NaAlO₂ is alkaline and reacts with acids to form aluminum hydroxide.
  • Its applications focus on pH regulation and precipitation of metal hydroxides . SDDA’s organometallic structure enables reductive transformations inaccessible to NaAlO₂ .

Reaction Data and Selectivity

Functional Group SDDA Reactivity/Product LAH Reactivity/Product DIBAH Reactivity/Product
Tertiary Amides Rapid reduction to aldehydes (>90% yield) Reduction to amines Partial reduction (low yield)
Epoxides 1-phenylethanol (quantitative yield) Over-reduction to diols Similar to SDDA
Esters Rapid reduction to alcohols Full reduction to alcohols Reduction to alcohols
Nitriles Benzonitrile → benzaldehyde (90% yield) Full reduction to amines No reaction

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